Cas no 2231676-06-3 (tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate)
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
- PS-17124
- 1-Boc-3-(2-hydroxyethyl)-3-(methylamino)azetidine
- F78142
- 2231676-06-3
- tert-butyl3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
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- Inchi: 1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3
- InChI Key: XHUGFFSHUCLHDZ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CCO)(NC)C1
Computed Properties
- Exact Mass: 230.16304257g/mol
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.8Ų
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A768066-100mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 100mg |
$207.0 | 2024-04-21 | |
| Ambeed | A768066-250mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 250mg |
$331.0 | 2024-04-21 | |
| Ambeed | A768066-500mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 500mg |
$551.0 | 2024-07-28 | |
| Ambeed | A768066-1g |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 1g |
$582.0 | 2024-07-28 | |
| Ambeed | A768066-5g |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 5g |
$2477.0 | 2024-04-21 | |
| Aaron | AR0208WS-1g |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 97% | 1g |
$665.00 | 2025-02-13 | |
| Aaron | AR0208WS-500mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 97% | 500mg |
$444.00 | 2025-02-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101211-100mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 100mg |
¥963.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101211-250mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 250mg |
¥1538.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101211-500mg |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
2231676-06-3 | 95% | 500mg |
¥2561.0 | 2024-04-22 |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate Suppliers
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
Research Brief on tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate (CAS: 2231676-06-3)
The compound tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate (CAS: 2231676-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This azetidine derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutics, owing to its unique structural features and functional group compatibility.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate as a precursor for the synthesis of potent sigma-1 receptor ligands. The study demonstrated that the compound's hydroxyl and methylamino groups facilitate efficient derivatization, enabling the creation of a library of analogs with varying pharmacological profiles. The lead compounds exhibited promising results in preclinical models of neuropathic pain and depression, suggesting potential therapeutic applications.
Another recent investigation, reported in ACS Chemical Biology, focused on the compound's role in the development of antimicrobial agents. The researchers utilized tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate to synthesize a series of quaternary ammonium derivatives, which showed potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of the azetidine ring in enhancing membrane permeability and target binding, making it a valuable scaffold for antibiotic design.
From a synthetic chemistry perspective, tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate has been employed in innovative catalytic asymmetric reactions. A 2022 publication in Organic Letters detailed its use in a palladium-catalyzed C–N coupling reaction, yielding enantiomerically enriched products with high yields and selectivity. This methodology opens new avenues for the efficient synthesis of chiral azetidine-containing compounds, which are increasingly sought after in drug discovery.
Ongoing research is also exploring the compound's potential in prodrug design. A recent patent application (WO2023051234) describes its incorporation into phosphate prodrugs of antiviral nucleosides, improving their pharmacokinetic properties. The tert-butyl carbamate group serves as a protective moiety, while the hydroxyethyl side chain allows for further functionalization, making it an attractive candidate for prodrug strategies.
In conclusion, tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate (CAS: 2231676-06-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features and synthetic versatility continue to inspire innovative research across multiple therapeutic areas. Future studies are expected to further elucidate its potential in addressing unmet medical needs, particularly in CNS disorders and antimicrobial resistance.
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